molecular formula C21H16Cl3NS2 B14714373 2,4,6-Tris(4-chlorophenyl)-1,3,5-dithiazinane CAS No. 22776-98-3

2,4,6-Tris(4-chlorophenyl)-1,3,5-dithiazinane

Cat. No.: B14714373
CAS No.: 22776-98-3
M. Wt: 452.8 g/mol
InChI Key: FZFIJUQZAPBKQG-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-chlorophenyl)-1,3,5-dithiazinane is a chemical compound known for its unique structure and properties It consists of a dithiazinane ring substituted with three 4-chlorophenyl groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(4-chlorophenyl)-1,3,5-dithiazinane typically involves the reaction of 4-chlorobenzaldehyde with a suitable dithiol in the presence of a base. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or toluene, for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(4-chlorophenyl)-1,3,5-dithiazinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the dithiazinane ring to a more reduced form using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions often occur in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced dithiazinane derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,4,6-Tris(4-chlorophenyl)-1,3,5-dithiazinane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(4-chlorophenyl)-1,3,5-dithiazinane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris(4-bromophenyl)-1,3,5-dithiazinane
  • 2,4,6-Tris(4-methylphenyl)-1,3,5-dithiazinane
  • 2,4,6-Tris(4-nitrophenyl)-1,3,5-dithiazinane

Uniqueness

2,4,6-Tris(4-chlorophenyl)-1,3,5-dithiazinane is unique due to the presence of the 4-chlorophenyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

22776-98-3

Molecular Formula

C21H16Cl3NS2

Molecular Weight

452.8 g/mol

IUPAC Name

2,4,6-tris(4-chlorophenyl)-1,3,5-dithiazinane

InChI

InChI=1S/C21H16Cl3NS2/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12,19-21,25H

InChI Key

FZFIJUQZAPBKQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2NC(SC(S2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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